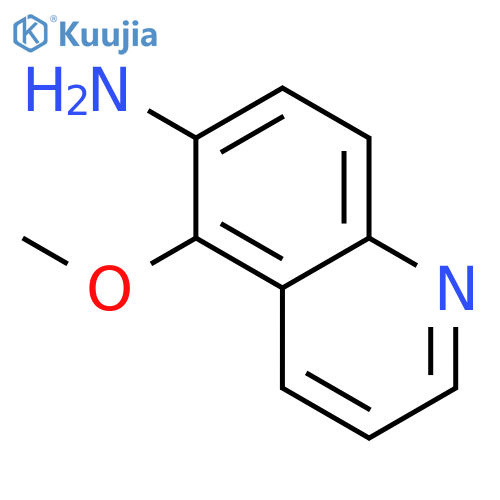Cas no 54620-48-3 (5-methoxyquinolin-6-amine)

5-methoxyquinolin-6-amine structure
商品名:5-methoxyquinolin-6-amine
CAS番号:54620-48-3
MF:C10H10N2O
メガワット:174.199202060699
MDL:MFCD18971257
CID:942224
PubChem ID:53435870
5-methoxyquinolin-6-amine 化学的及び物理的性質
名前と識別子
-
- 5-methoxy-6-Quinolinamine
- 5-methoxyquinolin-6-amine
- MFCD18971257
- DTXSID80700798
- SY244699
- AS-49736
- AMY26299
- AKOS030556626
- SB67876
- K10155
- CS-0197274
- 54620-48-3
- DB-350069
-
- MDL: MFCD18971257
- インチ: InChI=1S/C10H10N2O/c1-13-10-7-3-2-6-12-9(7)5-4-8(10)11/h2-6H,11H2,1H3
- InChIKey: RJUWMZNBSHEASH-UHFFFAOYSA-N
- ほほえんだ: COC1=C(C=CC2=C1C=CC=N2)N
計算された属性
- せいみつぶんしりょう: 174.079312947g/mol
- どういたいしつりょう: 174.079312947g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 174
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 48.1Ų
- 疎水性パラメータ計算基準値(XlogP): 1.5
5-methoxyquinolin-6-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1223555-1g |
5-Methoxyquinolin-6-amine |
54620-48-3 | 95% | 1g |
$1000 | 2024-06-03 | |
| Chemenu | CM239261-1g |
5-Methoxyquinolin-6-amine |
54620-48-3 | 97% | 1g |
$776 | 2022-08-31 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1267944-250mg |
5-Methoxyquinolin-6-amine |
54620-48-3 | 98% | 250mg |
¥1096.00 | 2024-05-09 | |
| Aaron | AR00E50Y-100mg |
5-methoxyquinolin-6-amine |
54620-48-3 | 98% | 100mg |
$50.00 | 2025-02-11 | |
| A2B Chem LLC | AG58598-100mg |
5-Methoxyquinolin-6-amine |
54620-48-3 | 95% | 100mg |
$37.00 | 2024-04-19 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBKR2532-5g |
5-methoxyquinolin-6-amine |
54620-48-3 | 95% | 5g |
¥12464.0 | 2024-04-18 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBKR2532-250mg |
5-methoxyquinolin-6-amine |
54620-48-3 | 95% | 250mg |
¥1661.0 | 2024-04-18 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBKR2532-500mg |
5-methoxyquinolin-6-amine |
54620-48-3 | 95% | 500mg |
¥2769.0 | 2024-04-18 | |
| Aaron | AR00E50Y-250mg |
5-methoxyquinolin-6-amine |
54620-48-3 | 98% | 250mg |
$122.00 | 2025-02-11 | |
| 1PlusChem | 1P00E4SM-1g |
5-METHOXYQUINOLIN-6-AMINE |
54620-48-3 | 95% | 1g |
$928.00 | 2024-04-30 |
5-methoxyquinolin-6-amine 関連文献
-
1. Stabilization and compressive strain effect of AuCu core on Pt shell for oxygen reduction reaction†Jinhua Yang,Xiaojun Chen,Xianfeng Yang,Jackie Y. Ying Energy Environ. Sci., 2012,5, 8976-8981
-
Qing Chang,Heng Zhang,Xujun Wang,Hongliang Li,Xiangang Xu RSC Adv., 2015,5, 56274-56278
-
Cristina Berdugo,Beatriu Escuder,Juan F. Miravet Org. Biomol. Chem., 2015,13, 592-600
54620-48-3 (5-methoxyquinolin-6-amine) 関連製品
- 50358-38-8(6-methoxyquinolin-5-amine)
- 214278-16-7(4-methoxy-1H-Indol-5-amine)
- 83010-84-8(7-Methoxyquinolin-8-amine)
- 942010-19-7(ethyl 4-{1,1'-biphenyl-4-amido}-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate)
- 2034307-48-5(1-(2-chlorophenyl)-3-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]urea)
- 2168225-98-5(3-1-(aminomethyl)cyclobutylbutane-1-sulfonyl fluoride)
- 437982-68-8(2-(4-{(tert-butoxy)carbonylamino}phenyl)propanoic acid)
- 2172446-91-0({5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)
- 1572134-89-4(2-Amino-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-1-one)
- 2877638-15-6(2-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyridine)
推奨される供給者
Amadis Chemical Company Limited
(CAS:54620-48-3)5-methoxyquinolin-6-amine

清らかである:99%
はかる:1g
価格 ($):442.0